
1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is a heterocyclic aromatic organic compound It features a pyrrole ring substituted with a sulfonyl group attached to a 2-amino-4-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- typically involves the reaction of a pyrrole derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the sulfonyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- 1H-Pyrrole, 1-(phenylsulfonyl)-
- 1H-Pyrrole, 1-(4-chlorophenylsulfonyl)-
- 1H-Pyrrole, 1-(2-amino-phenylsulfonyl)-
Comparison: 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
173908-29-7 |
|---|---|
Molecular Formula |
C10H9ClN2O2S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
5-chloro-2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
InChI Key |
JNLQZWXKSGAKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


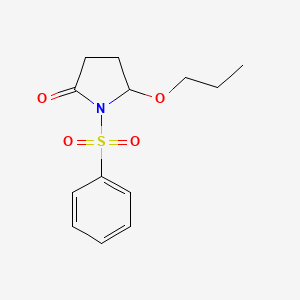
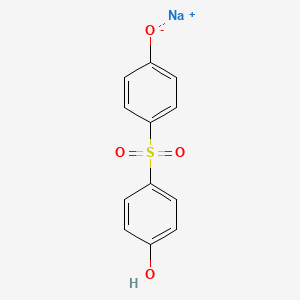
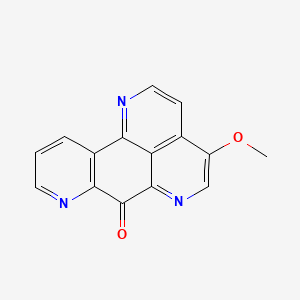
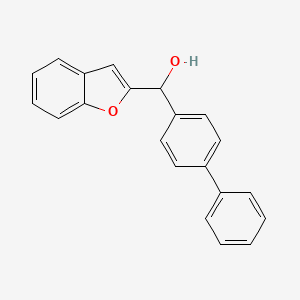
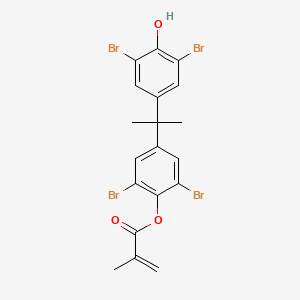
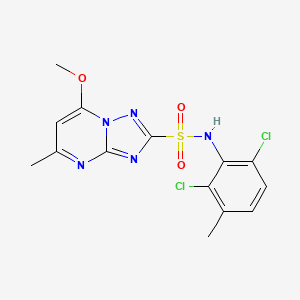
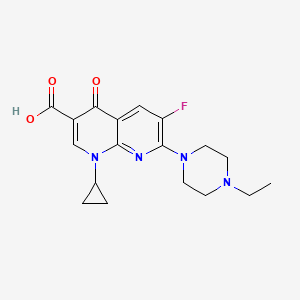

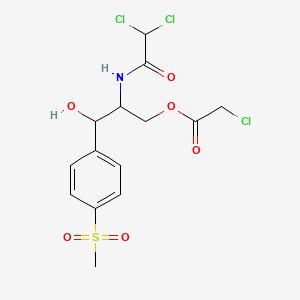
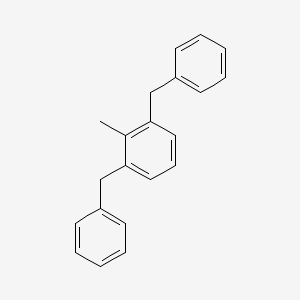
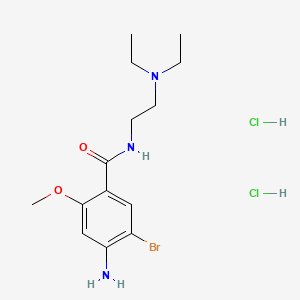

![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12696001.png)

